what is (2S,5S)-2,5-dimethylpiperazine dihydrobromide
what is (2S,5S)-2,5-dimethylpiperazine dihydrobromide
An In-depth Technical Guide to (2S,5S)-2,5-Dimethylpiperazine Dihydrobromide: A Chiral Scaffold for Advanced Drug Discovery
Abstract
(2S,5S)-2,5-dimethylpiperazine dihydrobromide is a chiral building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its rigid, stereochemically defined structure serves as a valuable scaffold in the synthesis of complex molecular architectures, particularly for active pharmaceutical ingredients (APIs) where stereochemical control is paramount for therapeutic efficacy and safety. This guide provides a comprehensive technical overview of its chemical properties, synthesis, applications in drug development, and essential safety protocols. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.
The Strategic Importance of Chiral Piperazines in Medicinal Chemistry
The piperazine ring is a privileged scaffold in modern drug design, appearing in a multitude of FDA-approved drugs.[1] This six-membered heterocycle, containing two nitrogen atoms at opposite positions, offers a unique combination of properties: it provides a rigid conformational anchor, enhances aqueous solubility, and presents two sites for chemical modification, which can improve oral bioavailability and other ADME (absorption, distribution, metabolism, and excretion) characteristics.[2]
The introduction of chirality into the piperazine scaffold, as seen in (2S,5S)-2,5-dimethylpiperazine, elevates its utility significantly. Stereochemistry is a critical determinant of a drug's pharmacological profile. The precise three-dimensional arrangement of atoms dictates how a molecule interacts with its biological target (e.g., an enzyme or receptor). Utilizing a single, pure enantiomer like the (2S,5S) isomer is essential for designing drugs with high selectivity and potency, thereby minimizing off-target effects and improving the therapeutic index.[3][4] This specific isomer provides a constrained, well-defined geometry that medicinal chemists can exploit to orient pharmacophoric groups in the optimal spatial arrangement for target engagement.[5]
Core Physicochemical and Structural Properties
(2S,5S)-2,5-dimethylpiperazine dihydrobromide is the hydrobromide salt of a specific stereoisomer of 2,5-dimethylpiperazine. The salt form is typically preferred in laboratory settings as it enhances stability and solubility in polar solvents, which is advantageous for reactions and biological assays.[6] The core structure is the trans diastereomer, which is chiral and exists as a pair of enantiomers; this guide focuses on the (2S,5S) enantiomer.[6]
| Property | Value | Source(s) |
| IUPAC Name | (2S,5S)-2,5-dimethylpiperazine;dihydrobromide | [7][8] |
| CAS Number | 98778-71-3 | [5][7][8] |
| Molecular Formula | C₆H₁₆Br₂N₂ | [5][9] |
| Molecular Weight | 276.01 g/mol | [5][9] |
| Canonical SMILES | C[C@H]1CNC.Br.Br | [7][8] |
| InChI Key | CHGBTPQJPVPJJP-USPAICOZSA-N | [7][8] |
| Parent Compound | (2S,5S)-2,5-dimethylpiperazine (CAS: 6284-84-0) | [10] |
Synthesis and Characterization
General Synthetic Strategy
The synthesis of enantiomerically pure compounds like (2S,5S)-2,5-dimethylpiperazine necessitates a stereoselective approach. While specific, industrial-scale synthetic routes are often proprietary, a common and powerful strategy involves the asymmetric hydrogenation of a prochiral pyrazine precursor using a chiral catalyst. This method allows for the direct establishment of the required stereocenters with high enantiomeric excess.
The choice of an asymmetric method over classical resolution is driven by efficiency and atom economy. It avoids the synthesis of an unwanted enantiomer, thereby doubling the theoretical yield from a given amount of starting material. The subsequent conversion to the dihydrobromide salt is a straightforward acid-base reaction, which serves to isolate and purify the final product as a stable, crystalline solid.
Caption: General workflow for the synthesis of (2S,5S)-2,5-dimethylpiperazine dihydrobromide.
Conceptual Experimental Protocol
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Asymmetric Hydrogenation: A solution of 2,5-dimethylpyrazine in a suitable solvent (e.g., methanol) is charged to a high-pressure reactor. A chiral iridium catalyst is added under an inert atmosphere. The reactor is pressurized with hydrogen gas and heated. The reaction is monitored until completion. The choice of an iridium-based catalyst is common for the hydrogenation of N-heterocycles, offering high activity and enantioselectivity.[11]
-
Work-up and Isolation of Free Base: Upon completion, the catalyst is removed by filtration. The solvent is removed under reduced pressure to yield the crude (2S,5S)-2,5-dimethylpiperazine free base.
-
Dihydrobromide Salt Formation: The crude free base is dissolved in a solvent like ethanol or isopropanol. Two molar equivalents of aqueous hydrobromic acid (HBr) are added dropwise. The dihydrobromide salt precipitates from the solution.
-
Purification: The resulting solid is collected by filtration, washed with a cold solvent to remove impurities, and dried under a vacuum to yield the final, purified (2S,5S)-2,5-dimethylpiperazine dihydrobromide.
Analytical Characterization
The identity, purity, and stereochemical integrity of the final product must be rigorously confirmed. Standard analytical techniques include:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry: To verify the molecular weight and formula.[12][13]
-
Chiral HPLC: To determine the enantiomeric excess (e.e.) and ensure the product is enantiomerically pure.
Applications in Drug Discovery and Development
The primary application of (2S,5S)-2,5-dimethylpiperazine dihydrobromide is as a chiral building block for creating new drug candidates.[5] Its rigid structure provides a reliable scaffold upon which various pharmacophoric elements can be attached at the N1 and N4 positions. This allows for the systematic exploration of chemical space to optimize a compound's interaction with its biological target.
Caption: Use of the (2S,5S)-2,5-dimethylpiperazine scaffold in creating a diverse chemical library.
This strategic approach is particularly valuable in the development of:
-
Kinase Inhibitors: The piperazine scaffold can effectively position functional groups to interact with the hinge region and other key pockets of protein kinases, which are major targets in oncology.[5]
-
Central Nervous System (CNS) Agents: The piperazine moiety is a common feature in drugs targeting CNS receptors, such as those for serotonin and dopamine.[3][5] The defined stereochemistry of the (2S,5S) isomer is crucial for achieving receptor subtype selectivity, leading to more effective treatments for psychiatric and neurodegenerative disorders.[3]
-
Asymmetric Synthesis: It can also be used as a precursor for chiral ligands in catalytic reactions, further extending its utility in synthetic chemistry.[5]
The use of this specific building block allows drug developers to design molecules with improved selectivity and metabolic stability, ultimately leading to safer and more effective medicines.[5]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for the dihydrobromide salt is not widely available, the safety profile can be inferred from data on the parent compound, 2,5-dimethylpiperazine. It is imperative to handle the compound with appropriate caution in a controlled laboratory environment.
Hazard Profile of the Related Free Base (2,5-Dimethylpiperazine)
| Hazard Class | GHS Statement | Source(s) |
| Flammability | H228: Flammable solid | [14] |
| Acute Toxicity | H311: Toxic in contact with skin | [14] |
| Corrosion/Irritation | H314: Causes severe skin burns and eye damage | [14] |
Recommended Handling Protocols
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield at all times.[15]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[16]
-
Exposure Avoidance: Do not allow the chemical to come into contact with skin, eyes, or clothing. Do not breathe dust.[15] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment where necessary.[16]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[15]
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage condition is room temperature.[5]
Conclusion
(2S,5S)-2,5-Dimethylpiperazine dihydrobromide is more than a simple chemical reagent; it is a strategic tool for the rational design of stereochemically pure pharmaceuticals. Its defined three-dimensional structure provides a robust and reliable scaffold that enables medicinal chemists to develop highly selective and potent drug candidates for a range of therapeutic areas, including oncology and neuroscience. A thorough understanding of its properties, synthesis, and handling requirements is essential for leveraging its full potential in advancing the frontiers of drug discovery.
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